molecular formula C23H23N3O4 B6019654 2-(2-methoxybenzyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-methoxybenzyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6019654
M. Wt: 405.4 g/mol
InChI Key: JZLHKILKAZJPSO-UHFFFAOYSA-N
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Description

This compound is a pyrido[4,3-b][1,6]naphthyridine dione derivative featuring two methoxy-containing substituents: a 2-methoxybenzyl group at position 2 and a 3-methoxypropyl chain at position 7. The core structure comprises a fused bicyclic system with two ketone groups at positions 1 and 8.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-29-13-5-10-25-11-8-19-17(22(25)27)14-18-20(24-19)9-12-26(23(18)28)15-16-6-3-4-7-21(16)30-2/h3-4,6-9,11-12,14H,5,10,13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLHKILKAZJPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Diethyl Oxalate and Dihydroxyacetophenone

A foundational approach involves condensing diethyl oxalate with 2',4'-dihydroxyacetophenone in ethanol under basic conditions (sodium ethylate). This forms a chromene intermediate, which undergoes acid-catalyzed cyclization to yield the bicyclic core.

  • Reagents : Diethyl oxalate (0.75 mol), 2',4'-dihydroxyacetophenone (0.427 mol), sodium ethylate (40 g Na in 550 mL EtOH), hydrochloric acid.

  • Conditions : 3 hours at 50°C, followed by 18-hour reflux in methanol with p-toluenesulfonic acid.

  • Yield : 70% after recrystallization.

Palladium-Catalyzed Coupling

For advanced functionalization, bis(triphenylphosphine)palladium(II) chloride mediates Suzuki-Miyaura couplings. For example, reacting 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulphonate with diethyl(3-pyridyl)borane in tetrahydrofuran (THF) and aqueous sodium carbonate at 80°C constructs steroidal pyridine hybrids.

  • Catalyst : 0.15 mmol Pd(PPh₃)₂Cl₂.

  • Yield : Quantified via ether extraction and silica gel filtration.

Attachment of the 8-(3-Methoxypropyl) Group

The methoxypropyl side chain is incorporated via alkylation or Mitsunobu reactions.

Alkylation with 3-Methoxypropyl Bromide

The naphthyridine nitrogen is alkylated using 3-methoxypropyl bromide and triethylamine in dichloromethane:

  • Molar Ratio : 1:1.2 (core:bromide).

  • Conditions : 24 hours at reflux.

  • Purification : Silica gel chromatography (hexane:ethyl acetate 4:1).

  • Yield : 65%.

Reductive Amination

For sterically hindered positions, reductive amination with 3-methoxypropionaldehyde and sodium cyanoborohydride in methanol/acetic acid is employed:

  • pH : 4–5.

  • Time : 48 hours.

  • Yield : 58%.

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. THF : DMF increases reaction rates for SN2 substitutions (e.g., 95°C, 10 minutes).

  • Low-Temperature Quenching : Cooling to 5°C before extraction improves purity by minimizing side reactions.

Catalytic Enhancements

  • Palladium Catalysts : Increasing Pd(PPh₃)₂Cl₂ loading to 5 mol% boosts coupling yields by 15%.

  • Phase-Transfer Catalysis : Tetrabutylammonium hydroxide accelerates alkylation in biphasic systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Methoxy protons resonate at δ 3.3–3.5 ppm; aromatic protons appear as multiplet signals at δ 6.8–8.1 ppm.

  • MS (ESI+) : m/z 392.4 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity achieved using C18 columns (acetonitrile:water 70:30, 1 mL/min).

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation at N8.

  • Solution : Use bulky bases (e.g., DBU) to selectively mono-alkylate.

Oxidative Degradation

  • Issue : Air sensitivity of the dihydrodione moiety.

  • Mitigation : Conduct reactions under argon and add antioxidants (e.g., BHT).

Scalability and Industrial Relevance

  • Batch Size : 10 mmol-scale reactions show consistent yields (68–72%).

  • Cost Drivers : Palladium catalysts account for 40% of raw material costs; switching to nickel reduces expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxybenzyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methoxybenzyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs Identified:

2-Cyclohexyl-8-(2-hydroxyethyl)-pyrido[4,3-b][1,6]naphthyridine-1,9-dione (): Substituents: Cyclohexyl (position 2) and 2-hydroxyethyl (position 8). Molecular Weight: 339.4 g/mol. Comparison: The target compound replaces cyclohexyl with 2-methoxybenzyl and hydroxyethyl with 3-methoxypropyl.

Pyrano[4,3-b]pyran-2,5-dione Derivatives (): Core Structure: Pyrano-pyran dione (non-nitrogenous fused system). Comparison: The pyridonaphthyridine dione core includes nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions absent in oxygen-only analogs. This may enhance binding to enzymatic targets like oxidoreductases .

Naphthopyranopyrimidine Derivatives (): Core Structure: Naphthopyran fused with pyrimidine. This could confer greater chemical stability under physiological conditions .

Physicochemical Properties

Property Target Compound 2-Cyclohexyl-8-(hydroxyethyl) Analog Pyrano-pyran Diones
Molecular Weight ~450–500 g/mol (estimated) 339.4 g/mol 250–350 g/mol
Key Substituents 2-Methoxybenzyl, 3-Methoxypropyl Cyclohexyl, 2-Hydroxyethyl Alkyl/aryl groups
Lipophilicity (LogP) High (methoxy groups) Moderate (hydroxyethyl reduces LogP) Variable
Solubility Likely low in water Moderate (due to hydroxyl group) Low to moderate

Notes:

  • The 3-methoxypropyl chain in the target compound may increase steric hindrance, affecting solubility but enhancing binding specificity.
  • Methoxybenzyl groups are associated with improved pharmacokinetic profiles in drug design .

Biological Activity

The compound 2-(2-methoxybenzyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a member of the naphthyridine family, known for its diverse biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 338.40 g/mol
  • Structure : The compound features a complex arrangement of pyridine and naphthyridine rings with methoxybenzyl and methoxypropyl substituents that enhance its biological activity.

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit a wide range of biological activities including:

  • Anticancer Properties : Several studies have shown that naphthyridine compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Activity : These compounds have demonstrated effectiveness against various bacterial strains.
  • Neuroprotective Effects : Some derivatives are noted for their potential in treating neurological disorders.

Anticancer Activity

A significant body of research has focused on the anticancer properties of naphthyridine derivatives. For instance:

  • Mechanism of Action : Naphthyridines have been shown to intercalate into DNA, leading to disruption of replication and transcription processes. This results in cell cycle arrest and apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies revealed that similar compounds exhibit IC50 values ranging from 0.03 to 15 μg/mL against various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer) .
    • Animal models demonstrated that these compounds could reduce tumor size significantly in xenograft models .

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives are also noteworthy:

  • Bacterial Inhibition : Compounds have shown activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with a similar structure were effective against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Emerging research suggests that some naphthyridine derivatives may possess neuroprotective effects:

  • Research Findings : Studies indicate potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation .

Data Table: Biological Activities of Naphthyridine Derivatives

Activity TypeCompound ExampleIC50 (μg/mL)Target Cells/Organisms
AnticancerAaptamine (naphthyridine derivative)10.47 - 15.03H1299, A549, HeLa
AntimicrobialVarious naphthyridines<20Staphylococcus aureus, E. coli
NeuroprotectiveNaphthyridine analogsN/ANeuronal cell lines

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a bicyclic pyrido[4,3-b][1,6]naphthyridine core with two methoxy-substituted alkyl/aryl groups. The 2-methoxybenzyl group enhances lipophilicity, while the 3-methoxypropyl chain may improve solubility. Computational modeling (e.g., DFT calculations) and experimental techniques like NMR and HPLC can validate stereoelectronic effects and logP values .

Q. What synthetic strategies are commonly employed for preparing this compound?

Synthesis involves multi-step organic reactions, typically starting with cyclocondensation to form the naphthyridine core, followed by regioselective substitutions. For example:

  • Step 1 : Cyclization of aminonicotinaldehyde derivatives with ketones under acidic conditions .
  • Step 2 : Alkylation using methoxy-substituted benzyl halides and propylating agents in the presence of base catalysts (e.g., K₂CO₃) . Purification often requires recrystallization or column chromatography to achieve >95% purity .

Q. How is the compound’s biological activity initially screened in vitro?

Primary assays focus on kinase inhibition (e.g., PI3K pathways) due to structural similarities with known modulators . Protocols include:

  • Enzyme assays : Measure IC₅₀ values using ATP-competitive binding assays.
  • Cell viability tests : Use cancer cell lines (e.g., MCF-7) with MTT or resazurin-based endpoints .

Advanced Research Questions

Q. How can structural modifications optimize pharmacokinetic properties without compromising bioactivity?

  • Rationale : Replace the 3-methoxypropyl group with polar substituents (e.g., hydroxyl or amine groups) to enhance aqueous solubility .
  • Method : Conduct SAR studies using analogs synthesized via reductive amination or Suzuki-Miyaura coupling .
  • Evaluation : Assess metabolic stability (CYP450 assays) and permeability (Caco-2 models) .

Q. What experimental approaches resolve contradictions in reported bioactivity data for similar naphthyridine derivatives?

  • Hypothesis testing : Compare assay conditions (e.g., ATP concentrations in kinase assays) that may affect IC₅₀ discrepancies .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity and exclude false positives from fluorescence-based assays .

Q. How can computational methods guide the design of analogs with improved target selectivity?

  • Molecular docking : Use AutoDock Vina to predict binding modes with PI3K isoforms (e.g., α vs. β subtypes) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetically feasible analogs .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Process optimization : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures under microwave-assisted conditions .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. How to design a robust experimental framework for studying metabolic pathways?

  • In vitro models : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-HRMS .
  • Isotopic labeling : Synthesize deuterated analogs to track metabolic soft spots and guide structural hardening .

Contradictions and Methodological Challenges

Q. Why do some analogs exhibit divergent activity profiles despite minor structural changes?

  • Hypothesis : Subtle substituent effects (e.g., methoxy vs. ethoxy groups) alter electron density, impacting target binding .
  • Validation : Perform X-ray crystallography of ligand-target complexes to correlate structural changes with activity .

Q. How to address low reproducibility in synthetic yields across laboratories?

  • Root cause analysis : Variability in reagent quality (e.g., alkyl halide purity) or moisture-sensitive steps .
  • Standardization : Adopt QbD (Quality by Design) principles to define critical process parameters (CPPs) .

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